molecular formula C26H26N2O5S2 B3002200 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391876-59-8

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B3002200
CAS RN: 391876-59-8
M. Wt: 510.62
InChI Key: YFOOVKLVJDAHLF-UHFFFAOYSA-N
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Description

The compound , ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include cyclization and substitution reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a success rate above 60% . This suggests that the synthesis of the compound may also involve cyclization steps and could potentially yield a high success rate if optimized properly.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like DFT . These studies can reveal the stability of the molecule, charge delocalization, and potential sites for nucleophilic attack. For the compound , one could expect similar analyses to show the presence of reactive sites, possibly on the sulfur atoms or the nitrogen of the isoquinoline ring, which could be targeted for further chemical reactions.

Chemical Reactions Analysis

The photochemistry of related ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been explored, leading to the synthesis of cycloprop[b]indoles upon irradiation in ethanol . This indicates that the compound might also undergo photochemical reactions, potentially leading to interesting cycloaddition products or rearrangements, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their spectroscopic signatures and theoretical calculations. The nonlinear optical properties of related compounds have been predicted to be much greater than that of urea, suggesting that the compound may also exhibit significant nonlinear optical properties . Additionally, molecular docking studies of similar compounds have shown potential inhibitory activity against certain enzymes, indicating that the compound could be explored for biological activity .

Future Directions

The compound’s high potency and selectivity make it a target of interest in both breast and prostate cancer research . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment.

properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-21-8-5-9-22(21)34-25(23)27-24(29)18-10-12-20(13-11-18)35(31,32)28-15-14-17-6-3-4-7-19(17)16-28/h3-4,6-7,10-13H,2,5,8-9,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOOVKLVJDAHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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